Bz-Camp

PKA Epac Selectivity

Bz-Camp (N6-Benzoyl-cAMP) is the definitive PKA-selective tool for unambiguous cAMP pathway dissection. Unlike broad-spectrum analogs (e.g., 8-Br-cAMP, db-cAMP), its N6-benzoyl modification ensures potent PKA activation without confounding Epac cross-talk, critical for valid gene transcription and cell proliferation studies. Choose Bz-Camp for clean, publishable data: exclusively activates PKA-dependent CREB phosphorylation, avoids anti-proliferative artifacts (IC50 >1mM in C6 glioma), and enables definitive PKA/Epac synergy experiments.

Molecular Formula C17H16N5O7P
Molecular Weight 433.3 g/mol
CAS No. 30275-80-0
Cat. No. B1232013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBz-Camp
CAS30275-80-0
SynonymsBz-cAMP
N(6)-benzoyl cAMP
N(6)-benzoyl-cyclic AMP
N(6)-benzoyladenosine 3',5'-cyclic monophosphate
Molecular FormulaC17H16N5O7P
Molecular Weight433.3 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)O)OP(=O)(O1)O
InChIInChI=1S/C17H16N5O7P/c23-12-13-10(6-27-30(25,26)29-13)28-17(12)22-8-20-11-14(18-7-19-15(11)22)21-16(24)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23H,6H2,(H,25,26)(H,18,19,21,24)/t10-,12-,13-,17-/m1/s1
InChIKeyNXYCBMGKNCJXIC-CNEMSGBDSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bz-Camp (CAS 30275-80-0) Procurement Guide: PKA-Selective cAMP Analog for Targeted Signaling Research


Bz-Camp (N6-Benzoyl-cAMP, 6-Bnz-cAMP) is a cell-permeable, synthetic analog of cyclic adenosine monophosphate (cAMP) [1]. Its defining feature is a benzoyl substitution at the N6 position of the adenine ring, which confers enhanced lipophilicity and membrane permeability compared to unmodified cAMP . Bz-Camp is a potent and selective activator of cAMP-dependent Protein Kinase A (PKA) , and it is widely employed as a pharmacological tool to dissect PKA-specific signaling from other cAMP effectors.

Bz-Camp (CAS 30275-80-0) Selectivity: Why N6-Modified cAMP Analogs Are Not Interchangeable


Generic substitution among cAMP analogs is scientifically invalid due to their distinct selectivity profiles for downstream effectors. While first-generation, broad-spectrum analogs like 8-Br-cAMP and dibutyryl-cAMP activate both Protein Kinase A (PKA) and Exchange Protein activated by cAMP (Epac) [1], Bz-Camp, an N6-modified analog, is engineered for high selectivity toward PKA [2]. This targeted activation is critical for experiments where cross-talk with Epac or other cAMP sensors would confound results. Furthermore, even among N6-substituted analogs, the specific modification (e.g., benzoyl vs. benzyl) dictates unique biological outcomes, as demonstrated by their divergent effects on cell proliferation [3]. Therefore, the choice of a specific cAMP analog is a determinant of experimental validity and must be guided by quantitative selectivity data.

Bz-Camp (CAS 30275-80-0) Technical Evidence: Quantitative Performance Against Comparator Analogs


Bz-Camp vs. Native cAMP: Superior PKA Activation and Epac Discrimination

Bz-Camp demonstrates a clear selectivity for activating Protein Kinase A (PKA) over Exchange Protein activated by cAMP (Epac1). Binding affinity studies show Bz-Camp binds to PKA regulatory subunits (AI and AII) with pKi values of 4.0 and 3.8, respectively, which corresponds to Ki values of approximately 100 μM and 158 μM. In contrast, its affinity for Epac1 is markedly lower, with a pKi of 1.3 (Ki ≈ 50 mM), a difference of over 300-fold [1]. This is in stark contrast to native cAMP, which activates both PKA and Epac with comparable potency, and to non-selective analogs like 8-Br-cAMP, which are full agonists at both effectors [2].

PKA Epac Selectivity cAMP signaling

Bz-Camp vs. Epac-Selective Analog 8-pCPT-2'-O-Me-cAMP: Orthogonal Selectivity Validated by Functional Assays

Functional selectivity is validated by divergent downstream effects. Bz-Camp (100 μM) robustly stimulates phosphorylation of the PKA substrate CREB but fails to activate the Epac target Rap1. Conversely, the Epac-selective analog 8-pCPT-2'-O-Me-cAMP (100 μM) activates Rap1 but does not stimulate CREB phosphorylation [1]. When used in combination, Bz-Camp and 8-pCPT-2'-O-Me-cAMP act synergistically to produce cellular responses that are greater than the sum of their individual effects, mimicking the full response of native cAMP and demonstrating their orthogonal and non-overlapping target engagement [REFS-1, REFS-2].

PKA Epac Synergistic Activation Functional Selectivity

Bz-Camp vs. 8-Br-cAMP: Potent and Distinct Inhibition of bTREK-1 Potassium Channels via a PKA-Independent Mechanism

Bz-Camp is a potent inhibitor of the bTREK-1 potassium channel, a key regulator of membrane potential and cortisol secretion in adrenal cells. In whole-cell patch-clamp recordings, Bz-Camp inhibited bTREK-1 with an IC50 of less than 0.2 μM when applied intracellularly [1]. Importantly, this inhibition was not blocked by PKA inhibitors, demonstrating a PKA-independent mechanism of action [1]. This is a distinct profile from the broad-spectrum analog 8-Br-cAMP, which, while it can enhance bTREK-1 expression, does so through a mechanism involving both PKA and Epac [2].

bTREK-1 Potassium Channel PKA-independent Cortisol Secretion

Bz-Camp vs. N6-Bn-cAMP: Critical Role of the Benzoyl Moiety in Determining Cell Proliferation Effects

Even subtle changes in the N6-substituent of cAMP analogs can lead to dramatic differences in biological activity. A direct head-to-head comparison in C6 glioma cells revealed that while both Bz-cAMP and Bn-cAMP (N6-benzyl-cAMP) bind and activate PKA isozymes, Bn-cAMP potently inhibited cell proliferation with an IC50 of 25 μM, whereas Bz-cAMP was almost completely ineffective, with an IC50 greater than 1000 μM [1]. This >40-fold difference in potency highlights that the specific benzoyl group of Bz-Camp is a critical determinant of its biological function, likely due to differential interactions with downstream effectors or cellular metabolism.

C6 Glioma Cell Proliferation N6-substituted analogs Structure-Activity Relationship

Bz-Camp (CAS 30275-80-0) Recommended Use Cases for PKA-Dependent Signaling Studies


Isolating PKA-Specific Transcriptional Responses in Gene Expression Studies

When investigating cAMP-mediated changes in gene transcription (e.g., CREB-dependent gene expression), Bz-Camp should be used to selectively activate PKA without the confounding influence of Epac. As demonstrated by its ability to stimulate CREB phosphorylation without activating Rap1 [1], Bz-Camp provides a clean, PKA-specific signal. This allows for the unambiguous identification of PKA-regulated genes, a critical step in understanding the nuances of cAMP signaling in fields like oncology and neuroscience.

Investigating PKA and Epac Synergy in Complex Cellular Processes

Many physiological processes require the integrated output of both PKA and Epac signaling. Bz-Camp is an essential tool in such studies, allowing researchers to selectively activate the PKA arm of the pathway. Its well-documented synergy with the Epac-selective activator 8-pCPT-2'-O-Me-cAMP provides a powerful experimental paradigm to dissect the individual contributions of PKA and Epac to net cellular outcomes like cell migration, proliferation, or insulin secretion [REFS-1, REFS-2].

Exploring Novel, PKA-Independent cAMP Sensors in Electrophysiology

For electrophysiological studies of ion channels regulated by cAMP, Bz-Camp offers a unique advantage. Its potent inhibition of bTREK-1 potassium channels through a PKA-independent mechanism [3] makes it an invaluable probe for identifying and characterizing non-canonical cAMP-binding proteins. This is particularly relevant in neurobiology and endocrinology research aimed at understanding membrane excitability and hormone secretion, where PKA and Epac may not be the primary mediators of cAMP's effects.

Cell Proliferation Assays Requiring PKA Activation Without Growth Arrest

In studies where PKA activation is desired but a confounding anti-proliferative effect must be avoided, Bz-Camp is the superior choice. Direct comparative data shows that Bz-Camp does not inhibit the proliferation of C6 glioma cells (IC50 > 1 mM), whereas the structurally related analog Bn-cAMP is a potent inhibitor (IC50 = 25 μM) [4]. This unique property makes Bz-Camp ideal for experiments examining PKA's role in cell cycle progression or survival without inducing an unintended growth arrest phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bz-Camp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.